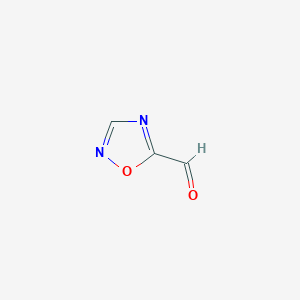
1,2,4-Oxadiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazole-5-carbaldehyde is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Méthodes De Préparation
The synthesis of 1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with acyl chlorides in the presence of a base . Another efficient approach is the one-pot synthesis using graphene oxide as a metal-free catalyst, which offers an environmentally benign route . Industrial production methods often leverage these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1,2,4-Oxadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,4-Oxadiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It finds applications in the production of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,2,4-oxadiazole-5-carbaldehyde involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The nitrogen and oxygen atoms in the oxadiazole ring act as hydrogen bond acceptors, facilitating binding to enzymes and receptors . This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole-5-carbaldehyde is unique among oxadiazoles due to its specific structural features and reactivity. Similar compounds include:
1,2,3-Oxadiazole: Differing in the position of nitrogen atoms, this compound has distinct chemical properties and applications.
1,2,5-Oxadiazole: Another regioisomer with different reactivity and uses.
1,3,4-Oxadiazole: Known for its applications in medicinal chemistry, this compound also exhibits unique biological activities.
The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1,2,4-oxadiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2/c6-1-3-4-2-5-7-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVGNXMMNYEIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide](/img/structure/B13152695.png)

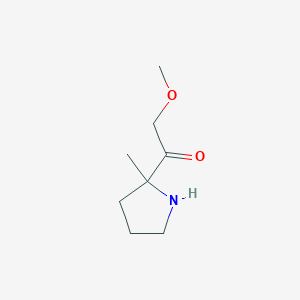
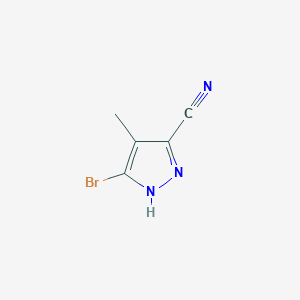
![5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid](/img/structure/B13152715.png)
![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)
![N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine](/img/structure/B13152730.png)
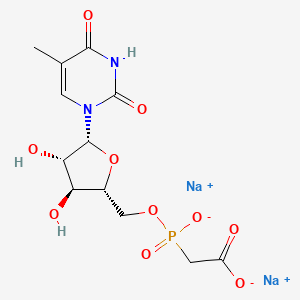
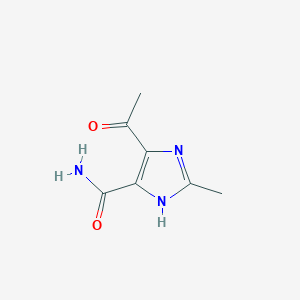
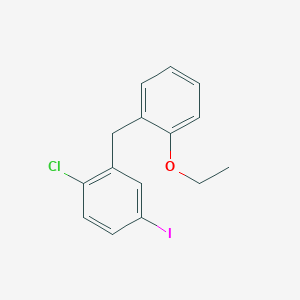
![9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13152749.png)
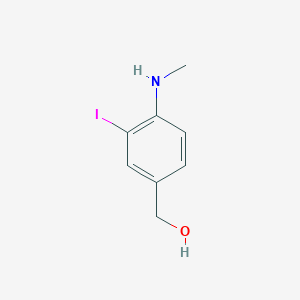
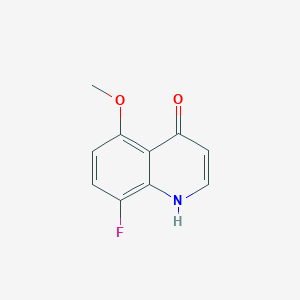
![Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13152773.png)
